4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid is a complex organic compound that features a bromine atom, a benzoic acid moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Coupling with Benzoic Acid: The brominated pyrazole is then coupled with a benzoic acid derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiocyanate, or alkyl amines in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in cross-coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Carboxylates or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.
In Organic Synthesis: It acts as a reactive intermediate that can undergo various transformations to form desired products.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Shares the pyrazole ring and bromine atom but lacks the benzoic acid moiety.
4-Bromo-1,3,5-trimethyl-1H-pyrazole: Similar structure but without the benzoic acid group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring but with different substituents.
Uniqueness
4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the bromine atom and the benzoic acid moiety provides versatility in synthetic and medicinal chemistry.
Properties
CAS No. |
622410-11-1 |
---|---|
Molecular Formula |
C14H15BrN2O2 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
4-bromo-2-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H15BrN2O2/c1-8-13(9(2)17(3)16-8)7-10-6-11(15)4-5-12(10)14(18)19/h4-6H,7H2,1-3H3,(H,18,19) |
InChI Key |
RNYOKOYCGIWEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.